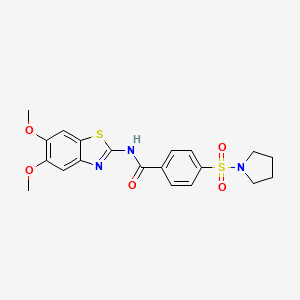

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

CAS No.: 895436-89-2

Cat. No.: VC5810316

Molecular Formula: C20H21N3O5S2

Molecular Weight: 447.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895436-89-2 |

|---|---|

| Molecular Formula | C20H21N3O5S2 |

| Molecular Weight | 447.52 |

| IUPAC Name | N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C20H21N3O5S2/c1-27-16-11-15-18(12-17(16)28-2)29-20(21-15)22-19(24)13-5-7-14(8-6-13)30(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24) |

| Standard InChI Key | CNKOZKUHDYIDGA-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

5,6-Dimethoxy-1,3-benzothiazole: A bicyclic aromatic system with methoxy (-OCH₃) groups at positions 5 and 6. Benzothiazoles are heterocyclic systems known for their electron-deficient nature, enabling interactions with biological targets such as enzymes and receptors .

-

4-(Pyrrolidine-1-sulfonyl)benzamide: A benzamide derivative functionalized with a pyrrolidine sulfonyl group. Sulfonamides are polar moieties that enhance water solubility and are frequently employed in drug design for their ability to inhibit enzymes like carbonic anhydrase .

Calculated Physicochemical Properties

While experimental data for this specific compound is limited, properties can be extrapolated from analogous structures :

The moderate LogP value suggests balanced lipophilicity, potentially favoring membrane permeability while retaining solubility. The high polar surface area may limit blood-brain barrier penetration, aligning with typical sulfonamide pharmacokinetics .

Synthetic Pathways and Optimization

Benzothiazole Core Synthesis

The 5,6-dimethoxy-1,3-benzothiazole scaffold can be synthesized via cyclization of 2-aminothiophenol derivatives. A representative approach involves:

-

Methoxylation: Introducing methoxy groups to a catechol derivative using methylating agents like dimethyl sulfate .

-

Cyclization: Reacting the dimethoxy-substituted catechol with ammonium thiocyanate or thiourea in the presence of an acid catalyst to form the benzothiazole ring .

Sulfonylation and Amide Coupling

The sulfonamide moiety is introduced through a two-step process:

-

Sulfonylation: Treating 4-chlorosulfonylbenzoic acid with pyrrolidine to form 4-(pyrrolidine-1-sulfonyl)benzoic acid.

-

Amide Bond Formation: Coupling the benzoic acid derivative with 2-amino-5,6-dimethoxybenzothiazole using a coupling agent like EDC/HOBt .

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Elevated temperatures (50–80°C) improve cyclization efficiency but may degrade heat-sensitive intermediates .

-

Catalyst Choice: Lewis acids (e.g., ZnCl₂) accelerate benzothiazole formation, while bases (e.g., K₂CO₃) facilitate sulfonylation .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the methoxy and sulfonamide groups could optimize potency and reduce off-target effects.

Formulation Development

Encapsulation in lipid nanoparticles or cyclodextrins may improve bioavailability, addressing the compound’s limited aqueous solubility .

Target Validation

High-throughput screening and proteomic profiling are needed to identify primary molecular targets beyond hypothetical mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume